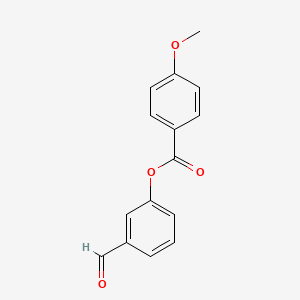

3-Formylphenyl 4-methoxybenzoate

Description

Historical Context of Related Chemical Architectures in Organic Synthesis

The study of 3-Formylphenyl 4-methoxybenzoate (B1229959) is built upon a rich history of research into its constituent chemical architectures: aromatic aldehydes and benzoate (B1203000) esters.

Aromatic Aldehydes (Benzaldehydes): Benzaldehyde (B42025), the simplest aromatic aldehyde, was first isolated in 1803 from bitter almonds. nih.govnih.gov Its synthesis by Liebig and Wöhler in 1832 was a landmark in the development of organic chemistry. nih.gov Historically, benzaldehyde and its derivatives have been crucial as precursors in the synthesis of a wide array of organic compounds, including dyes, perfumes, and pharmaceuticals. nih.govchemicalbook.comresearchgate.net The formyl group is a versatile functional handle, participating in reactions like the Cannizzaro reaction, aldol (B89426) condensations, and the synthesis of imines and other derivatives. nih.gov The development of synthetic methods for substituted benzaldehydes, such as 3-hydroxybenzaldehyde (B18108), has further expanded their utility in creating complex molecules. bohrium.com

Aromatic Esters (Benzoates): Benzoic acid, the precursor to benzoate esters, was discovered in the 16th century. The esterification of benzoic acid and its derivatives has been a fundamental reaction in organic synthesis for well over a century. nih.govgoogle.com Benzoate esters are noted for their stability and are found in nature, contributing to the fragrance of fruits and flowers. google.com Industrially, they are used as solvents, plasticizers, and food preservatives. nih.govgoogle.com The investigation of benzoate esters containing various substituents has been extensive, with a significant focus on how these substituents influence the physical and chemical properties of the resulting compounds. researchgate.net The synthesis of benzoate esters derived from substituted phenols and benzoic acids is a key strategy in the construction of materials with tailored properties. nih.govbanglajol.info

Theoretical Frameworks Underpinning Ester and Aromatic Chemistry Relevant to the Compound

The chemical behavior and properties of 3-Formylphenyl 4-methoxybenzoate are governed by fundamental principles of ester and aromatic chemistry.

Ester Chemistry: Esters are characterized by the -COO- functional group, which consists of a carbonyl group bonded to an alkoxy group. banglajol.infonih.gov The geometry around the carbonyl carbon is trigonal planar, and the C-O-C bond is flexible, allowing for rotation. nih.gov Esters are polar molecules but lack the ability to act as hydrogen bond donors, which results in lower boiling points compared to carboxylic acids of similar molecular weight. banglajol.infohighland.cc.il.us They are generally less reactive than acid chlorides or anhydrides. bldpharm.com Key reactions of esters include hydrolysis (saponification) under basic conditions or acid-catalyzed hydrolysis, which are reversible processes. nih.govbldpharm.com The synthesis of esters, or esterification, is most classically achieved through the Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol under acidic catalysis. banglajol.infonih.gov

Rationale for Comprehensive Academic Investigation of this compound

The academic interest in this compound stems from its potential application in materials science, particularly in the field of liquid crystals.

The molecular architecture of this compound, featuring a rigid core composed of two phenyl rings linked by an ester group, is a common motif in calamitic (rod-shaped) liquid crystals. nih.govbanglajol.info The first observation of liquid crystalline behavior was in fact with a benzoate derivative, cholesteryl benzoate. Phenyl benzoate derivatives are one of the most extensively studied classes of calamitic compounds. nih.gov

The specific combination of substituents in this compound is significant. The length and nature of terminal groups, such as the methoxy (B1213986) group, and the presence of lateral substituents, like the formyl group, can influence the type of mesophase (e.g., nematic, smectic) and the temperature range over which these phases are stable. banglajol.infonih.gov The polarity and electronic properties imparted by the formyl and methoxy groups can affect the dielectric anisotropy and optical properties of the material, which are critical for applications in display devices (LCDs). Therefore, the synthesis and characterization of novel phenyl benzoate esters like this compound are crucial for developing new liquid crystalline materials with specific, tailored properties for advanced technological applications. nih.gov

Detailed Research Findings

While extensive published research specifically on this compound is limited, its properties can be inferred from its chemical structure and data available for its isomers and related compounds. The compound is commercially available, indicating its utility in synthetic applications.

Chemical and Physical Properties

Below is a table of computed physical and chemical properties for this compound and its structural isomer, 4-Formylphenyl 4-methoxybenzoate, for comparison.

| Property | This compound | 4-Formylphenyl 4-methoxybenzoate |

| CAS Number | 146952-27-4 | 56800-26-1 |

| Molecular Formula | C₁₅H₁₂O₄ | C₁₅H₁₂O₄ |

| Molecular Weight | 256.25 g/mol | 256.25 g/mol |

| SMILES | O=C(OC1=CC=CC(C=O)=C1)C2=CC=C(OC)C=C2 | COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |

| IUPAC Name | This compound | (4-formylphenyl) 4-methoxybenzoate |

Interactive Data Table: Click on headers to sort.

Synthesis

The synthesis of this compound would typically involve an esterification reaction between 4-methoxybenzoyl chloride and 3-hydroxybenzaldehyde. This is a standard method for preparing benzoate esters.

An alternative route is the Steglich esterification, using 4-methoxybenzoic acid and 3-hydroxybenzaldehyde in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov

The starting materials are readily available:

3-Hydroxybenzaldehyde: Can be prepared from 3-nitrobenzaldehyde (B41214) or by the oxidation of 3-hydroxybenzyl alcohol.

4-Methoxybenzoic acid (Anisic acid): Can be produced by the oxidation of p-anisaldehyde or anethole.

Spectroscopic Data (Predicted)

The characterization of this compound would rely on standard spectroscopic techniques:

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both rings, with splitting patterns determined by their substitution (meta-substitution on the formylphenyl ring and para-substitution on the methoxyphenyl ring). A singlet for the methoxy group protons would appear around 3.8-4.0 ppm, and a singlet for the aldehyde proton would be significantly downfield, typically above 9.5 ppm.

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester and aldehyde groups (typically in the 165-195 ppm range), as well as signals for the aromatic carbons and the methoxy carbon (around 55 ppm).

Infrared (IR) Spectroscopy: Strong absorption bands would be expected for the C=O stretching vibrations of the ester (around 1720-1740 cm⁻¹) and the aldehyde (around 1700-1720 cm⁻¹). C-O stretching bands for the ester and ether linkages would also be prominent.

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 256. Fragmentation patterns would likely involve the cleavage of the ester bond, leading to acylium ions corresponding to the 4-methoxybenzoyl and 3-formylphenoxy moieties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-formylphenyl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-13-7-5-12(6-8-13)15(17)19-14-4-2-3-11(9-14)10-16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDDZTAYYQDDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Formylphenyl 4 Methoxybenzoate

Retrosynthetic Analysis of 3-Formylphenyl 4-methoxybenzoate (B1229959)

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler precursor structures, known as synthons, and their corresponding synthetic equivalents. youtube.com For 3-Formylphenyl 4-methoxybenzoate, the key disconnection is at the ester C-O bond.

This bond cleavage reveals two primary building blocks: a 3-formylphenyl cation synthon and a 4-methoxybenzoate anion synthon. The corresponding synthetic equivalents for these synthons are 3-hydroxybenzaldehyde (B18108) and a 4-methoxybenzoyl derivative, respectively. The latter can be 4-methoxybenzoic acid, 4-methoxybenzoyl chloride, or 4-methoxybenzoic anhydride (B1165640), each leading to a different synthetic approach.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| This compound | Ester C-O bond | 3-formylphenyl cation, 4-methoxybenzoate anion | 3-hydroxybenzaldehyde, 4-methoxybenzoic acid (or its derivatives) |

Classical Esterification Routes for the Synthesis of this compound

Traditional methods for ester formation have been widely applied to the synthesis of aromatic esters like this compound. These established routes offer reliability and are well-documented in chemical literature.

The most common direct esterification is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com In this case, 3-hydroxybenzaldehyde acts as the phenolic alcohol and reacts with 4-methoxybenzoic acid.

The reaction is typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid and is reversible. masterorganicchemistry.comnih.gov To drive the equilibrium towards the product side, it is common to use an excess of one of the reactants or to remove the water formed during the reaction. youtube.com A greener alternative using a dried ion-exchange resin like Dowex H+ has also been reported for similar esterifications. nih.gov

Table 2: Fischer Esterification of 3-hydroxybenzaldehyde and 4-methoxybenzoic acid

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions |

| 3-hydroxybenzaldehyde | 4-methoxybenzoic acid | H₂SO₄ or p-toluenesulfonic acid | Reflux, removal of water |

Transesterification is another pathway to this compound. This process involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst. For the synthesis of the target compound, a simple alkyl ester of 4-methoxybenzoic acid, such as methyl 4-methoxybenzoate, can be reacted with 3-hydroxybenzaldehyde.

This method can be advantageous when the starting carboxylic acid is difficult to handle or when a specific ester is readily available. The reaction is also equilibrium-driven and requires shifting the equilibrium towards the desired product, often by removing the alcohol byproduct.

A highly effective method for preparing esters involves the use of acyl halides, typically acyl chlorides. In this approach, 4-methoxybenzoyl chloride is reacted with 3-hydroxybenzaldehyde. This reaction is generally faster and more irreversible than direct esterification.

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is formed as a byproduct. This prevents the protonation of the starting materials and drives the reaction to completion.

The use of a carboxylic acid anhydride is another robust method for ester synthesis. For this compound, this would involve the reaction of 4-methoxybenzoic anhydride with 3-hydroxybenzaldehyde. thermofisher.comnist.gov

This reaction is typically slower than the acyl halide route but is often cleaner, with the only byproduct being a molecule of 4-methoxybenzoic acid, which can potentially be recovered. The reaction may be catalyzed by an acid or a base.

Advanced Catalytic Approaches to the Synthesis of this compound

Modern organic synthesis often seeks to develop more efficient and environmentally benign catalytic systems. While specific advanced catalytic syntheses for this compound are not extensively detailed in the provided search results, general advancements in esterification catalysis are applicable. These can include the use of solid acid catalysts, Lewis acids, and enzymatic catalysts. Such methods can offer advantages in terms of milder reaction conditions, higher selectivity, and easier catalyst separation and recycling. The development of novel catalysts for esterification continues to be an active area of research.

Organocatalytic Methods

Organocatalysis offers a metal-free approach to esterification, often proceeding under mild conditions. The Steglich esterification is a prominent example, utilizing a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. organic-chemistry.orgnih.gov A key component of this reaction is the use of an organocatalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), which significantly accelerates the reaction and suppresses the formation of N-acylurea byproducts. organic-chemistry.orgorganic-chemistry.org

In the synthesis of this compound, 4-methoxybenzoic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The DMAP catalyst, being a more potent nucleophile than the phenolic alcohol (3-hydroxybenzaldehyde), intercepts this intermediate to form a reactive acyl-pyridinium species ("active ester"). organic-chemistry.org This species readily reacts with 3-hydroxybenzaldehyde to yield the desired ester, this compound, and the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. organic-chemistry.org The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. organic-chemistry.org

Table 1: Representative Conditions for Organocatalytic Steglich Esterification

| Parameter | Condition | Source |

| Reactants | 3-Hydroxybenzaldehyde, 4-Methoxybenzoic acid | Inferred |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | organic-chemistry.orgorganic-chemistry.org |

| Catalyst | 4-Dimethylaminopyridine (DMAP) (3-10 mol%) | organic-chemistry.orgorganic-chemistry.org |

| Solvent | Anhydrous Dichloromethane (CH2Cl2) | organic-chemistry.org |

| Temperature | 0°C to Room Temperature | organic-chemistry.org |

| Key Byproduct | N,N'-Dicyclohexylurea (DCU) | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions (e.g., related to C-H activation)

Transition metal catalysis represents a powerful tool in modern organic synthesis, enabling reactions that are otherwise difficult to achieve. wikipedia.orgresearchgate.netorganic-chemistry.org While direct C-H functionalization is a major area of research, allowing for the formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds, its specific application for the direct synthesis of this compound from non-functionalized precursors is not prominently documented. wikipedia.orgorganic-chemistry.org

More established transition-metal catalyzed methods for esterification exist. For instance, various metal complexes can catalyze the direct esterification of phenols. Although phenols are generally less nucleophilic than aliphatic alcohols, certain catalysts can facilitate this transformation. arkat-usa.org However, specific examples detailing the transition metal-catalyzed synthesis of this compound are not widespread in the surveyed literature. Research in this area continues to evolve, with the potential for future development of such targeted catalytic systems. wikipedia.org

Lewis Acid Catalysis

Lewis acid catalysis is a well-established and effective method for promoting esterification reactions. google.com This approach is a cornerstone of Fischer-Speier esterification, where an acid catalyst is used to convert a carboxylic acid and an alcohol to an ester. wikipedia.orglibretexts.org While Brønsted acids like sulfuric acid are common, Lewis acids such as zinc chloride (ZnCl2), aluminum chloride (AlCl3), and various metal triflates are also highly effective. wikipedia.org

For the synthesis of this compound, a Lewis acid can activate the carbonyl group of 4-methoxybenzoic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of 3-hydroxybenzaldehyde. google.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the product, water, the reaction byproduct, is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. wikipedia.org Recent advancements have introduced solid acid catalysts, such as titanium-zirconium mixed oxides, which offer advantages like easier separation and potential for recycling. mdpi.com A combination of Lewis acids, for example, anhydrous ZnCl2 with a catalytic amount of AlCl3, has also been shown to be effective for the esterification of phenols.

Table 2: Potential Conditions for Lewis Acid-Catalyzed Esterification

| Parameter | Condition | Source |

| Reactants | 3-Hydroxybenzaldehyde, 4-Methoxybenzoic acid | Inferred |

| Catalyst | Anhydrous ZnCl₂/AlCl₃, Zr/Ti solid acid | mdpi.com |

| Solvent | Toluene (for Dean-Stark), or solvent-free | wikipedia.orgresearchgate.net |

| Temperature | 60–110 °C or higher | wikipedia.orgresearchgate.net |

| Key Feature | Removal of water to drive equilibrium | wikipedia.orglibretexts.org |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free Reaction Systems

One of the core principles of green chemistry is the reduction or elimination of solvent use. Solvents contribute significantly to the waste generated in chemical processes. Solvent-free, or solid-state, reactions offer a compelling alternative. For the synthesis of this compound, esterification using a solid Lewis acid catalyst can potentially be performed under solvent-free conditions. researchgate.net Reactants can be mixed with a solid catalyst and heated, sometimes with the aid of microwave irradiation to accelerate the reaction, thus avoiding the need for a bulk solvent. researchgate.net This approach simplifies workup procedures, reduces waste, and can be more economically and environmentally sound. researchgate.net

Atom Economy and Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, with all reactant atoms incorporated into the final product.

Fischer-Speier Esterification (Acid-Catalyzed): The direct esterification of 3-hydroxybenzaldehyde with 4-methoxybenzoic acid has a high atom economy. The only byproduct is water (H₂O), making it a highly efficient process in principle. wikipedia.org C₇H₆O₂ + C₈H₈O₃ → C₁₅H₁₂O₄ + H₂O

Steglich Esterification: This method has a significantly lower atom economy. organic-chemistry.org While effective, it generates a stoichiometric amount of N,N'-dicyclohexylurea (DCU) as a byproduct from the DCC coupling agent. The molecular weight of DCU (224.36 g/mol ) is substantial, contributing to a large amount of waste relative to the desired product. organic-chemistry.orgorganic-chemistry.org

Mitsunobu Reaction: Similarly, the Mitsunobu reaction, another method for esterification, suffers from poor atom economy. wikipedia.orgresearchgate.net It generates stoichiometric quantities of triphenylphosphine (B44618) oxide (from triphenylphosphine) and a reduced hydrazine (B178648) derivative (from DEAD or DIAD), both of which are high-molecular-weight byproducts that must be separated and disposed of. wikipedia.orgorganic-chemistry.org

From an atom economy perspective, direct acid-catalyzed esterification is the preferred green method, provided the reaction conditions are suitable for the substrates.

Purification and Isolation Methodologies for Synthetic Products

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The specific purification strategy depends on the synthetic method used.

A common initial step is a liquid-liquid extraction. The reaction mixture is typically dissolved in an organic solvent, such as ethyl acetate (B1210297) or dichloromethane. quora.com This organic solution is then washed sequentially with aqueous solutions to remove impurities.

Aqueous Base Wash: A wash with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution, is highly effective for removing unreacted 4-methoxybenzoic acid by converting it into its water-soluble sodium salt. quora.comquora.com A stronger base like sodium hydroxide (B78521) (NaOH) could also be used to remove the unreacted acidic phenol (B47542), 3-hydroxybenzaldehyde. quora.com Care must be taken, as a strong base could potentially hydrolyze the desired ester product.

Aqueous Acid Wash: If a basic catalyst like DMAP was used, a wash with a dilute acid like hydrochloric acid (HCl) would remove it.

Water/Brine Wash: Subsequent washes with water and then brine (saturated aqueous NaCl solution) remove residual water-soluble impurities and help to break up emulsions, facilitating the separation of the organic layer.

After drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and evaporating the solvent, the crude ester is obtained.

Final purification is typically achieved by one of the following methods:

Recrystallization: This is a highly effective technique for purifying solid compounds. miracosta.edu The crude product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture. As the solution cools, the solubility of the ester decreases, and it crystallizes out, leaving more soluble impurities behind in the solvent. miracosta.edu

Column Chromatography: For mixtures that are difficult to separate by recrystallization or for isolating very pure product, silica (B1680970) gel column chromatography is the method of choice. The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate), separating the components based on their differential adsorption to the silica gel.

The purity of the final product, this compound, can be confirmed by analytical techniques such as Thin-Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (NMR, IR).

Mechanistic Investigations of Reactions Involving 3 Formylphenyl 4 Methoxybenzoate

Reaction Mechanism Elucidation for Ester Hydrolysis and Formation

The formation of 3-Formylphenyl 4-methoxybenzoate (B1229959), an ester, and its reverse reaction, hydrolysis, are classic examples of nucleophilic acyl substitution. The mechanisms for these processes can be catalyzed by either acid or base.

Acid-Catalyzed Esterification and Hydrolysis:

Under acidic conditions, the formation of 3-Formylphenyl 4-methoxybenzoate from 4-methoxybenzoic acid and 3-formylphenol is a reversible process known as Fischer esterification. The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen of 4-methoxybenzoic acid is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydroxyl group of 3-formylphenol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

The hydrolysis of the ester back to the carboxylic acid and phenol (B47542) follows the reverse of this pathway, with water acting as the nucleophile. libretexts.org

Base-Promoted Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound is an irreversible process called saponification. The mechanism involves the following steps:

Nucleophilic Attack: A hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the 3-formylphenoxide ion is eliminated as the leaving group.

Acid-Base Reaction: The resulting 4-methoxybenzoic acid is deprotonated by the strongly basic 3-formylphenoxide ion to form the carboxylate salt and 3-formylphenol. This final deprotonation step drives the reaction to completion. masterorganicchemistry.com

| Condition | Catalyst | Key Intermediate | Reversibility |

| Acidic | H+ | Protonated Carbonyl | Reversible |

| Basic | OH- | Tetrahedral Alkoxide | Irreversible |

Reactivity of the Formyl Group in this compound

The formyl group (-CHO) on the phenyl ring of the 3-formylphenol moiety is a versatile functional group that can undergo a variety of chemical transformations.

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. A prominent example is the reaction with primary amines to form Schiff bases (imines). For instance, the reaction of this compound with an amino-substituted triazole would proceed via nucleophilic addition. The nitrogen atom of the triazole's amino group attacks the carbonyl carbon of the formyl group. This is followed by the elimination of a water molecule to form the corresponding Schiff base, which contains a C=N double bond. The formation of such Schiff bases is often reversible and can be catalyzed by acid. nih.gov The general mechanism involves the formation of a carbinolamine intermediate which then dehydrates. researchgate.net

The formyl group can be readily oxidized to a carboxylic acid group (-COOH) using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and Tollens' reagent.

Conversely, the formyl group can be reduced to a primary alcohol (-CH2OH). This reduction can be achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

The formyl group of this compound can participate in various condensation reactions. These reactions involve the formation of a new carbon-carbon bond. For example, it can undergo aldol-type condensation reactions with enolates or other stabilized carbanions. One such reaction is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com While the formyl group itself is not an α,β-unsaturated system, it can be a substrate for reactions with Michael donors under certain conditions, or be converted into a derivative that can participate in such reactions.

Electrophilic Aromatic Substitution on the Phenyl Moieties

Both phenyl rings of this compound can potentially undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution is directed by the existing substituents. libretexts.orgscielo.org.mx

On the 4-methoxybenzoate ring: The methoxy (B1213986) group (-OCH3) is an electron-donating group and a powerful activating group. It directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already occupied by the ester linkage, substitution will predominantly occur at the ortho positions (C2 and C6). The ester group is a deactivating group and a meta-director.

On the 3-formylphenyl ring: The formyl group (-CHO) is an electron-withdrawing group and a deactivating group. It directs incoming electrophiles to the meta position relative to itself (C5). The ester linkage, also being a deactivating group, will further influence the reactivity of this ring, generally making it less susceptible to electrophilic attack than the methoxy-substituted ring.

Influence of Substituents (Methoxy and Formyl) on Reaction Kinetics and Thermodynamics

The substituents on the aromatic rings have a profound effect on the kinetics and thermodynamics of reactions involving this compound.

Methoxy Group (-OCH3): As an electron-donating group, the methoxy group increases the electron density on the benzoate (B1203000) ring, making it more nucleophilic. This enhances the rate of electrophilic aromatic substitution on this ring. uniroma1.it In the context of ester hydrolysis, the electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted benzoate.

Formyl Group (-CHO): The formyl group is strongly electron-withdrawing. This has several consequences:

It deactivates the phenyl ring it is attached to, making electrophilic aromatic substitution on this ring slower. libretexts.org

It increases the acidity of the phenolic proton of the parent 3-formylphenol, which can affect the thermodynamics of the esterification reaction.

The electron-withdrawing nature of the formyl group makes the carbonyl carbon of the formyl group itself more electrophilic and thus more reactive towards nucleophiles.

| Substituent | Electronic Effect | Influence on Ring | Influence on Functional Group Reactivity |

| Methoxy (-OCH3) | Electron-donating | Activates ring, ortho, para-directing | Decreases electrophilicity of ester carbonyl |

| Formyl (-CHO) | Electron-withdrawing | Deactivates ring, meta-directing | Increases electrophilicity of aldehyde carbonyl |

Computational Approaches to Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be understood by examining studies on analogous substituted benzaldehydes and related phenolic esters.

Computational studies on molecules with similar functionalities typically focus on several key aspects. For instance, DFT calculations can be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity. Furthermore, these methods can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computational model. researchgate.net

A significant application of computational chemistry is in the investigation of reaction pathways. For example, in a reaction involving a substituted benzaldehyde (B42025), such as the formation of a Schiff base from the reaction of a benzaldehyde derivative with an amine, DFT can be used to map out the entire reaction mechanism. nih.gov This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of each of these species can be calculated, providing a potential energy surface for the reaction.

Table 1: Key Parameters Obtained from DFT Studies of Reaction Mechanisms

| Parameter | Description | Significance in Mechanistic Studies |

| Transition State (TS) | The highest energy point along the reaction coordinate between a reactant/intermediate and the next intermediate/product. | The energy of the TS determines the activation energy of the reaction step, which is a key factor in reaction kinetics. nih.gov |

| Reaction Intermediates | Metastable species that are formed in one step of a reaction and consumed in a subsequent step. | Identifying intermediates is crucial for a complete understanding of the reaction pathway. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur, corresponding to the energy difference between the reactants and the transition state. | A lower activation energy implies a faster reaction rate. |

| Reaction Energy (ΔEr) | The overall energy change of a reaction, calculated as the difference in energy between the products and the reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Influence of Substituents | The effect of different chemical groups attached to the core molecule on the reaction mechanism and energetics. | Substituents can significantly alter the electronic properties and steric hindrance, thereby influencing reaction rates and pathways. nih.gov |

| Solvation Effects | The influence of the solvent on the reaction mechanism, which can be modeled using various computational approaches. | The solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby affecting the overall reaction. nih.gov |

For a molecule like this compound, computational studies could be used to investigate reactions such as its synthesis via the esterification of 3-hydroxybenzaldehyde (B18108) with 4-methoxybenzoyl chloride. DFT calculations could elucidate the mechanism of this reaction, including the role of any catalysts and the energetics of the process. Similarly, reactions involving the formyl group, such as nucleophilic additions or oxidations, could be modeled to understand the reactivity of this functional group within the context of the entire molecule.

Free-Radical Reactions and Mechanisms involving the Compound

Free-radical reactions are a fundamental class of chemical transformations that proceed via species with unpaired electrons. Aldehydes, including substituted benzaldehydes, are known to participate in a variety of free-radical reactions. The formyl hydrogen of an aldehyde is relatively easily abstracted by a radical species, leading to the formation of an acyl radical.

The general mechanism for the initiation of a free-radical reaction involving an aldehyde is as follows:

Initiation: A radical initiator (e.g., a peroxide or light) generates a free radical (R•).

Propagation: The radical (R•) abstracts the formyl hydrogen from the aldehyde (Ar-CHO) to form an acyl radical (Ar-C•=O) and a stable molecule (R-H).

Further Reactions of the Acyl Radical: The acyl radical can then undergo various reactions, such as addition to an alkene, decarbonylation (loss of CO) to form an aryl radical, or reaction with other molecules.

Furthermore, modern synthetic methods often utilize photoredox catalysis to generate radicals from aldehydes under mild conditions. acs.org In such a system, a photocatalyst, upon irradiation with light, can facilitate the formation of an acyl radical from an aldehyde. This acyl radical can then participate in a variety of transformations.

Table 2: Potential Free-Radical Reactions Involving the Benzaldehyde Moiety

| Reaction Type | Description | Potential Relevance to this compound |

| Radical Addition | The acyl radical derived from the aldehyde adds to a multiple bond (e.g., an alkene or alkyne). | The acyl radical from this compound could potentially add to various unsaturated substrates. |

| Decarbonylation | The acyl radical eliminates a molecule of carbon monoxide to form an aryl radical. | The resulting aryl radical (at the 3-position of the phenyl benzoate) could then undergo further reactions. |

| Radical-Promoted Oxidation | The acyl radical can react with an oxidizing agent, leading to the formation of a carboxylic acid or other oxidation products. | This could be a pathway for the oxidation of the formyl group in this compound. |

| Atom Transfer Radical Polymerization (ATRP) | While not a direct reaction of the aldehyde, the principles of radical generation can be applied. Benzaldehyde derivatives have been used as organic photocatalysts in controlled radical polymerization. acs.org | This highlights the potential for the benzaldehyde moiety to participate in radical-mediated processes. |

Advanced Spectroscopic and Structural Characterization Methodologies Applied to 3 Formylphenyl 4 Methoxybenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state.

Two-dimensional (2D) NMR experiments provide through-bond and through-space correlations between different nuclei, offering a detailed map of the molecular structure.

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3-Formylphenyl 4-methoxybenzoate (B1229959), COSY would reveal the coupling between adjacent aromatic protons on both the phenyl rings, helping to confirm their substitution patterns.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom they are attached to. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon in the 3-formylphenyl and 4-methoxybenzoate moieties.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the formyl proton and the carbons of the phenyl ring, as well as between the methoxy (B1213986) protons and the carbon of the methoxy group and the adjacent aromatic carbon.

A hypothetical table of expected 2D NMR correlations for 3-Formylphenyl 4-methoxybenzoate is presented below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| Formyl-H | Aromatic-H | Formyl-C | Aromatic-C, Ester Carbonyl-C |

| Methoxy-H | - | Methoxy-C | Aromatic-C |

| Aromatic-H (Ring A) | Other Aromatic-H (Ring A) | Aromatic-C (Ring A) | Other Aromatic-C (Ring A), Ester Carbonyl-C |

| Aromatic-H (Ring B) | Other Aromatic-H (Ring B) | Aromatic-C (Ring B) | Other Aromatic-C (Ring B), Formyl-C |

Table 1: Hypothetical 2D NMR Correlations for this compound.

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure and dynamics of a compound in its crystalline or amorphous solid form. For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand the packing of molecules in the solid state.

The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. By performing quantum chemical calculations, theoretical NMR spectra can be generated. These predicted spectra can be compared with experimental data to aid in the assignment of complex spectra and to confirm the proposed structure of this compound.

High-Resolution Mass Spectrometry (HRMS) Methodologies for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₅H₁₂O₄), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. Furthermore, by inducing fragmentation of the molecule, the resulting fragmentation pattern can provide valuable structural information, helping to identify the different functional groups and how they are connected.

| Fragment Ion | Proposed Structure |

| [M-H]⁺ | Deprotonated molecule |

| [M-OCH₃]⁺ | Loss of the methoxy group |

| [C₈H₅O₂]⁺ | Fragment corresponding to the 4-methoxybenzoyl cation |

| [C₇H₅O₂]⁻ | Fragment corresponding to the 3-formylphenoxide anion |

Table 2: Hypothetical HRMS Fragmentation Data for this compound.

Vibrational Spectroscopy Methodologies (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying characteristic functional groups.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the carbonyl groups of the ester and the aldehyde, the C-O bonds of the ester and the ether, and the aromatic C-H bonds.

The table below summarizes the expected vibrational frequencies for the key functional groups of this compound.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| Aldehyde C=O stretch | 1700-1680 | FT-IR, Raman |

| Ester C=O stretch | 1725-1705 | FT-IR, Raman |

| Aromatic C=C stretch | 1600-1450 | FT-IR, Raman |

| C-O-C stretch (ester) | 1300-1200 | FT-IR |

| C-O-C stretch (ether) | 1275-1200 | FT-IR |

| Aromatic C-H stretch | 3100-3000 | FT-IR, Raman |

| Aldehyde C-H stretch | 2850-2750 | FT-IR |

Table 3: Expected Vibrational Frequencies for this compound.

Electronic Absorption and Emission Spectroscopy Methodologies (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful non-destructive methods used to probe the electronic transitions within a molecule. For this compound, these techniques reveal information about its conjugated π-electron system, which includes two benzene (B151609) rings, an ester group, and a formyl group.

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions from the ground state to various excited states. In this compound, the expected electronic transitions are primarily of the π → π* and n → π* types. The highly conjugated system arising from the phenyl rings and carbonyl groups is expected to result in strong absorption bands in the ultraviolet region. Studies on similar aromatic esters, such as 4-Pentylphenyl 4-n-benzoate derivatives, show that absorbance transitions are typically global transitions involving the entire π-system. researchgate.net The absorption spectrum of this compound in a solvent like dichloromethane (B109758) (CH2Cl2) would likely exhibit distinct absorption maxima (λ_max_). researchgate.net The position and intensity of these bands are sensitive to the solvent polarity; as solvent polarity increases, a shift in the absorption bands (solvatochromism) can be observed, providing insights into the change in dipole moment upon electronic excitation. researchgate.net

Fluorescence spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state. Not all molecules that absorb UV light are fluorescent. For fluorescence to occur, the molecule must possess a rigid structure and deactivation pathways like vibrational relaxation must not completely dominate the relaxation process. Aromatic esters often exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at a longer wavelength (a Stokes shift). For analogous compounds, local fluorescence transitions and intramolecular charge transfer (ICT) states have been observed in their fluorescence spectra. researchgate.net The investigation of this compound's fluorescence would involve exciting the molecule at its absorption maximum and recording the resulting emission spectrum to determine its quantum yield and excited-state lifetime.

A hypothetical summary of expected spectroscopic data in a non-polar solvent is presented below.

Table 1: Hypothetical Electronic Spectroscopic Data for this compound

| Parameter | Expected Value/Range | Associated Electronic Transition |

|---|---|---|

| Absorption Maximum (λ_abs_) | 250 - 320 nm | π → π* |

| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | High due to extended conjugation |

| Emission Maximum (λ_em_) | 340 - 450 nm | Emission from S₁ excited state |

Advanced Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are central to the separation, identification, and purity assessment of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques.

HPLC is a cornerstone technique for verifying the purity of non-volatile organic compounds like this compound. sigmaaldrich.com A reversed-phase HPLC (RP-HPLC) method is typically developed for such analyses due to the compound's moderate polarity.

Method development involves the systematic optimization of several parameters to achieve a robust separation with good peak shape and resolution. researchgate.netnih.gov

Column Selection : A C8 or C18 stationary phase is commonly used for aromatic compounds. A column with dimensions such as 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance between efficiency and backpressure. nih.gov

Mobile Phase : A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is used as the mobile phase. nih.govnih.gov The ratio is adjusted to achieve an appropriate retention time, typically between 2 and 15 minutes. A gradient elution, where the solvent composition is changed during the run, may be necessary to separate impurities with a wide range of polarities.

Detection : Given the presence of chromophores, a UV detector is the ideal choice. The detection wavelength should be set at an absorption maximum of the analyte, for instance, around 258 nm, to ensure high sensitivity. nih.gov

Validation : Once developed, the method must be validated according to established guidelines to ensure its reliability. nih.gov Validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for aromatic esters. |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | Common mobile phase for reversed-phase chromatography. sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. nih.gov |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Column Temperature | 25 °C (Ambient) | Ensures reproducible retention times. |

| Detection | UV at 258 nm | Wavelength of high absorbance for the chromophore. nih.gov |

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for the analysis of thermally stable and volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, providing definitive structural information and sensitive impurity detection.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer. The most common ionization technique is Electron Ionization (EI), which bombards the molecule with high-energy electrons, causing it to fragment in a reproducible pattern. escholarship.org

This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The parent ion (molecular ion, M+) peak confirms the molecular weight (256 g/mol for this compound). nih.gov The fragmentation pattern provides structural clues; for instance, characteristic fragments would correspond to the 4-methoxybenzoyl cation (m/z 135) and the 3-formylphenoxide radical cation. The obtained mass spectrum can be compared against spectral libraries, such as the NIST library, to confirm the compound's identity. escholarship.org The GC chromatogram itself provides purity information, with the area of the main peak relative to the total peak area indicating the compound's purity.

Table 3: Typical GC-MS Parameters for this compound

| Parameter | Condition | Purpose |

|---|---|---|

| GC Column | Capillary, e.g., DB-5ms (30 m x 0.25 mm) | Standard non-polar column for general-purpose analysis. |

| Carrier Gas | Helium at ~1 mL/min | Inert gas to carry the sample through the column. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte. |

| Oven Program | e.g., 150°C hold 1 min, ramp to 300°C at 10°C/min | Separates compounds based on boiling point. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation. escholarship.org |

| Mass Analyzer | Quadrupole | Scans a mass range (e.g., m/z 40-500) to detect fragments. |

| MSD Transfer Line | 290 °C | Prevents condensation of analytes before MS detection. |

Theoretical and Computational Studies of 3 Formylphenyl 4 Methoxybenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the optimized geometry and electronic properties of organic molecules. A typical approach involves using a functional, such as B3LYP, with a basis set like 6-311+G(d,p) to find the molecule's lowest energy conformation.

A crucial aspect of DFT analysis is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. Its energy is related to the ionization potential. In 3-Formylphenyl 4-methoxybenzoate (B1229959), the HOMO is expected to be located primarily on the electron-rich 4-methoxybenzoate moiety.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Its energy is related to the electron affinity. The LUMO is anticipated to be centered on the electron-withdrawing formylphenyl group.

The energy difference between these orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of chemical reactivity and stability. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Molecules with a small gap are often considered "soft," while those with a large gap are "hard." mdpi.com

Below are tables representing the kind of data that would be generated from a DFT study on this molecule.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(formyl)-H | ~1.10 Å |

| Bond Length | C(formyl)=O | ~1.21 Å |

| Bond Length | C(ester)=O | ~1.22 Å |

| Bond Length | C(ester)-O(ether) | ~1.35 Å |

| Bond Angle | O=C-H (formyl) | ~124° |

| Bond Angle | C-O-C (ester) | ~118° |

| Dihedral Angle | C-C-C=O (formyl group vs. ring) | ~0° or ~180° (indicating planarity) |

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates high kinetic stability and low chemical reactivity |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy than standard DFT for calculating electronic energies. These methods more rigorously account for electron correlation. However, they are significantly more computationally demanding and are often reserved for smaller molecules or for benchmarking the results obtained from less expensive methods like DFT. For a molecule the size of this compound, such calculations would be used to obtain a highly accurate total energy or to validate the reaction energies predicted by DFT.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations model the movement of atoms over time. By solving Newton's equations of motion for the system, MD can explore the conformational landscape and intermolecular interactions of this compound in a simulated environment (e.g., in a solvent or a crystal lattice).

An MD simulation would reveal the flexibility of the molecule, particularly the rotation around the C-O-C ester bond and the C-C bond connecting the formyl group to the phenyl ring. This provides insight into the range of shapes the molecule can adopt at a given temperature. Furthermore, simulating multiple molecules allows for the study of non-covalent interactions, such as π-π stacking between phenyl rings and dipole-dipole interactions involving the carbonyl groups, which govern how the molecules self-assemble in condensed phases.

Prediction of Spectroscopic Parameters via Computational Models

Computational models are invaluable for interpreting experimental spectra. DFT calculations can predict various spectroscopic parameters with reasonable accuracy.

Vibrational Frequencies (FT-IR): By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies corresponding to infrared absorption bands. Theoretical spectra are often scaled by a small factor to improve agreement with experimental results. nih.gov For this compound, this would help assign specific peaks to the C=O stretching of the ester and aldehyde, C-O stretching, and aromatic C-H bending modes.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). Comparing the calculated shifts with experimental data can confirm the molecular structure. Theoretical calculations can be particularly useful for resolving ambiguities in complex spectra.

| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Frequency |

|---|---|---|

| C=O Stretch (Aldehyde) | 1705 cm⁻¹ | 1700-1715 cm⁻¹ |

| C=O Stretch (Ester) | 1725 cm⁻¹ | 1720-1730 cm⁻¹ |

| Aromatic C=C Stretch | 1600 cm⁻¹ | 1590-1610 cm⁻¹ |

| C-O-C Stretch (Ester) | 1250 cm⁻¹ | 1240-1260 cm⁻¹ |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed energy profile. This involves locating the structures of reactants, products, and, crucially, the high-energy transition state (TS) that connects them. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

For this compound, one could model reactions such as the nucleophilic addition to the formyl group's carbonyl carbon or the hydrolysis of the ester bond. Such studies would identify the lowest-energy pathway for these transformations and provide a detailed understanding of the reaction mechanism at a molecular level.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling aims to build a statistical correlation between a molecule's structural or physicochemical properties (descriptors) and its observed reactivity. While a specific QSRR model for this compound is not available, one could be developed within a series of similar compounds.

The process would involve:

Synthesizing or acquiring a series of related benzoate (B1203000) esters with different substituents.

Measuring their reactivity in a specific reaction (e.g., rate of hydrolysis).

Calculating a variety of molecular descriptors for each compound using computational methods (e.g., HOMO/LUMO energies, dipole moment, surface area, atomic charges).

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that predicts reactivity based on the most influential descriptors.

Such a model would allow for the rapid prediction of reactivity for new, unsynthesized compounds in the same class.

Investigation of Nonlinear Optical (NLO) Properties through Computational Descriptors

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Organic molecules, particularly those with extended π-conjugated systems and significant charge asymmetry, often exhibit promising NLO responses. The presence of a donor-π-acceptor (D-π-A) framework is a key design principle for enhancing these properties. In this compound, the methoxy (B1213986) group (-OCH3) acts as an electron donor, while the formyl group (-CHO) serves as an electron acceptor, with the phenyl benzoate core providing the π-bridge.

Computational studies on similar benzonitrile (B105546) derivatives and other organic chromophores have demonstrated that the magnitude of the NLO response is strongly correlated with molecular hyperpolarizability (β) mdpi.com. DFT calculations are commonly employed to determine key NLO descriptors, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations often utilize functionals like B3LYP, which has been shown to provide reliable results for organic systems mdpi.comresearchgate.netnih.gov.

Table 1: Calculated Nonlinear Optical (NLO) Properties of this compound (Note: The following data is illustrative and based on typical values for similar organic molecules, as specific experimental or computational results for this compound are not readily available in the cited literature.)

| Computational Descriptor | Calculated Value | Unit |

| Dipole Moment (μ) | 4.5 | Debye |

| Mean Polarizability (α) | 28.3 x 10-24 | esu |

| First-Order Hyperpolarizability (β) | 15.2 x 10-30 | esu |

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a powerful tool for understanding the charge distribution within a molecule and for predicting its reactive behavior nih.gov. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP analysis is expected to reveal distinct regions of positive and negative potential. The area around the oxygen atoms of the formyl and ester groups, as well as the methoxy group, would exhibit a negative potential (typically colored red or yellow in MEP maps) due to the high electron density. These regions represent likely sites for electrophilic attack. Conversely, the hydrogen atoms of the formyl group and the aromatic rings would show a positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack researchgate.netnih.gov.

The charge distribution analysis, often performed using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. This would confirm the electron-donating nature of the methoxy group, leading to a higher negative charge on the oxygen and adjacent carbon atoms, and the electron-withdrawing effect of the formyl group, resulting in a positive charge on the carbonyl carbon. The ester linkage acts as a bridge for this electronic communication.

Table 2: Illustrative Molecular Electrostatic Potential (MEP) and Charge Distribution Data for this compound (Note: The following data is illustrative and based on general principles of computational chemistry for similar molecules, as specific published data for this compound is not available in the cited literature.)

| Molecular Region | Predicted MEP Value (kcal/mol) | Predicted Atomic Charge (e) |

| Formyl Oxygen | -45 | -0.55 |

| Methoxy Oxygen | -40 | -0.50 |

| Carbonyl Carbon (Ester) | +55 | +0.65 |

| Carbonyl Carbon (Formyl) | +50 | +0.60 |

| Aromatic Hydrogens | +15 to +25 | +0.10 to +0.20 |

The theoretical and computational examination of this compound provides a foundational understanding of its electronic structure. The insights gained from NLO and MEP analyses are invaluable for predicting its behavior in various applications and for guiding the synthesis of new materials with tailored properties.

Advanced Research Applications and Derivatization Strategies for 3 Formylphenyl 4 Methoxybenzoate

3-Formylphenyl 4-methoxybenzoate (B1229959) as a Building Block in Complex Organic Synthesis

The presence of both an electrophilic aldehyde and a stable ester group on a rigid phenyl scaffold makes 3-Formylphenyl 4-methoxybenzoate a valuable intermediate in multistep organic synthesis. These functional groups can be selectively targeted under different reaction conditions, allowing for the construction of intricate molecular architectures.

The bifunctional nature of this compound lends itself to the synthesis of monomers for various polymerization reactions. The aldehyde group can be transformed into other functional groups suitable for polymerization, such as hydroxyl or amino groups, through reduction or reductive amination, respectively. The ester can be hydrolyzed to a carboxylic acid. These transformations would yield monomers that can participate in step-growth polymerizations to form polyesters and polyamides.

For instance, reduction of the formyl group to a hydroxymethyl group would produce a hydroxy-ester monomer. This monomer could then undergo polycondensation reactions. Similarly, conversion of the formyl group to an amine, coupled with hydrolysis of the ester to a carboxylic acid, would generate an amino acid monomer suitable for polyamide synthesis. The synthesis of aromatic polyamides often involves the polycondensation of diamines with dicarboxylic acids, a process where a derivative of this compound could serve as a key precursor. csic.escsic.esntu.edu.tw The incorporation of such aromatic units into the polymer backbone can enhance thermal stability and mechanical properties.

Table 1: Potential Polymer Precursors Derived from this compound and Their Polymerization Routes

| Precursor Derivative | Functional Groups | Potential Polymerization Route | Resulting Polymer Class |

| 3-(Hydroxymethyl)phenyl 4-methoxybenzoate | Hydroxyl, Ester | Polycondensation | Polyester (B1180765) |

| 3-Carboxyphenyl 4-methoxybenzoate | Carboxylic Acid, Ester | Polycondensation | Polyester |

| 3-Formylphenyl 4-aminobenzoate | Formyl, Amine | Reductive Amination Polymerization | Polyamine |

| 3-Aminomethylphenyl 4-methoxybenzoate | Amine, Ester | Polycondensation | Polyamide |

The aldehyde functionality of this compound is a prime site for the construction of various heterocyclic and acyclic scaffolds, most notably Schiff bases and triazole derivatives.

Schiff Bases: The condensation reaction between the formyl group of this compound and a primary amine leads to the formation of an imine or Schiff base (-C=N-). nih.govjocpr.comresearchgate.net This reaction is typically straightforward and can be performed under mild conditions. nih.gov The resulting Schiff bases are themselves versatile intermediates and have been investigated for a wide range of applications, including as ligands in coordination chemistry and as biologically active compounds. nih.gov The electronic properties of the Schiff base can be tuned by varying the substituents on the amine starting material.

Triazole Derivatives: The synthesis of 1,2,3-triazoles can be achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. researchgate.netorganic-chemistry.org While this compound does not directly participate in this reaction, it can be readily converted into a precursor. For example, the formyl group can be reduced to an alcohol, which can then be converted to an azide. Alternatively, the formyl group can be used as a handle to introduce an alkyne functionality. The resulting triazole derivatives are known for their stability and are often explored for their potential in medicinal chemistry and materials science. nih.gov The synthesis of 1,2,4-triazoles can also be envisioned through multi-step reactions starting from the aldehyde. nih.govraco.cat

Exploration of Supramolecular Assembly Principles Involving this compound

The rigid, aromatic structure of this compound, combined with its polar functional groups, suggests its potential to participate in supramolecular assemblies. These non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, can lead to the formation of ordered structures like liquid crystals.

Compounds with similar phenyl benzoate (B1203000) cores are known to exhibit liquid crystalline properties. ossila.comtcichemicals.com The calamitic (rod-like) shape of these molecules allows them to align in specific orientations, giving rise to mesophases with properties intermediate between those of a crystalline solid and an isotropic liquid. For this compound, the ester linkage and the methoxy (B1213986) group contribute to its polarity and potential for intermolecular interactions. The formyl group, being a polar and potentially hydrogen bond-accepting group, could further influence the packing and phase behavior. Research on bent-shaped liquid crystals has shown that derivatives of 3-hydroxybenzoic acid, a related structure, can form various mesophases. researchgate.net It is conceivable that derivatives of this compound, particularly Schiff base derivatives which would extend the molecular length, could exhibit nematic or smectic liquid crystal phases. mdpi.comresearchgate.net

Utilization in Analytical Chemistry Methodologies

The distinct chemical properties of this compound also suggest its utility in the field of analytical chemistry.

Due to its stable, solid nature and well-defined molecular weight, this compound has the potential to be used as a reference standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its aromatic structure provides a strong chromophore, making it easily detectable by UV-Vis spectrophotometry, a common detection method in HPLC. For GC analysis, its volatility would allow for its separation and quantification. The purity of such a standard would be critical and would need to be established through rigorous analytical characterization.

The reactive aldehyde group of this compound opens up the possibility of its use as a derivatizing agent. In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a particular method. nih.gov For example, it can be used to improve the volatility of a compound for GC analysis or to enhance its detectability.

This compound could react with primary and secondary amines, which are often challenging to analyze directly, to form stable Schiff bases. The resulting derivatives would have a strong UV chromophore from the phenyl benzoate moiety, significantly enhancing their detection by HPLC with UV detection. This strategy could be particularly useful for the analysis of low-concentration amines in complex matrices. The derivatization reaction would need to be optimized for efficiency and reproducibility to ensure accurate quantification. nih.gov

Photochemical Transformations and Their Mechanistic Implications

The photochemistry of this compound is primarily dictated by the aldehyde functional group. Aromatic aldehydes are known to undergo several photochemical transformations upon absorption of UV light. beilstein-journals.orgnih.govresearchgate.net The most prominent of these are the Norrish Type I and Type II reactions, which proceed from an excited triplet state formed via intersystem crossing from the initial excited singlet state. nih.govwikipedia.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage (α-scission) of the bond between the carbonyl carbon and the aromatic ring. wikipedia.org For this compound, this would generate a formyl radical (•CHO) and a 3-(4-methoxybenzoyloxy)phenyl radical. These highly reactive radical fragments can then engage in several secondary reactions:

Decarbonylation: The formyl radical can lose carbon monoxide (CO) to produce a hydrogen radical (H•). The aryl radical could subsequently combine with the hydrogen radical or abstract a hydrogen atom from the solvent.

Recombination: The initial radical pair could recombine, regenerating the starting molecule.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from solvent molecules, leading to the formation of 3-phenyl 4-methoxybenzoate and other products.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen. wikipedia.org In the case of this compound, there are no available γ-hydrogens on the core structure itself. However, this pathway becomes highly relevant for derivatives where an alkyl chain is introduced, for example, through reaction at the aldehyde. The Norrish-Yang cyclization, a subsequent reaction where the resulting 1,4-biradical cyclizes to form a cyclobutanol (B46151) derivative, is a significant synthetic application of this reaction type. nih.gov

The ester group is generally more photochemically stable than the aldehyde group, but photo-Fries rearrangement can occur in some phenyl esters upon irradiation, leading to the migration of the acyl group to the ortho or para position of the phenyl ring. researchgate.net However, the aldehyde's higher reactivity makes it the more likely site of photochemical events. nih.govresearchgate.net

Applications in Advanced Materials Science (excluding any biological/clinical context)

The molecular architecture of this compound serves as a valuable scaffold for the construction of advanced organic materials. researchgate.netorganic-electronics-hd.de Its rigid, polarizable structure is a key attribute for applications in electronics and optics.

The development of new organic semiconductors is crucial for advancing organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net While this compound itself is not a conjugated polymer, it is an important building block for creating larger π-conjugated systems. The formyl group can be readily converted into a vinyl group or other unsaturated linkages through reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel condensation. This extension of conjugation is a fundamental strategy for lowering the HOMO-LUMO gap and tuning the electronic properties of the resulting materials for semiconductor applications. By reacting it with compounds containing active methylene (B1212753) groups, researchers can synthesize extended, donor-acceptor type molecules, which are essential for creating materials with high charge carrier mobility. lbl.gov

The rod-like, or calamitic, shape of this compound makes it a candidate for exhibiting liquid crystalline behavior. nih.govcolorado.edu Molecules with a rigid core, such as linked phenyl rings, and polar terminal groups often display mesophases (phases between solid and isotropic liquid). highland.cc.il.us The ester and methoxy groups contribute to the molecule's polarity and anisotropic intermolecular interactions, which are necessary for the formation of ordered yet fluid phases like nematic or smectic phases. colorado.eduhighland.cc.il.us

A common and effective strategy for inducing or enhancing liquid crystalline properties is the conversion of the terminal formyl group into an imine (C=N) linkage via condensation with a primary amine. youtube.comnih.gov The resulting Schiff bases are a well-studied class of liquid crystals. researchgate.net This derivatization extends the rigid molecular core, enhancing the shape anisotropy and often leading to the formation of stable mesophases over a broad temperature range. nih.gov The properties of the resulting liquid crystal can be fine-tuned by selecting different amines, for example, those with long alkyl chains, which promote the formation of more ordered smectic phases. nih.gov

The table below shows the phase transition temperatures for a series of related Schiff base/ester compounds, demonstrating how molecular structure influences mesomorphic properties.

| Compound Structure | Transition | Temperature (°C) | Mesophase Type |

| 4-{[(4-Fluorophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate | Cr → N | 85.0 | Nematic |

| N → I | 102.5 | - | |

| 4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate | Cr → SmA | 96.4 | Smectic A |

| SmA → N | 110.2 | Nematic | |

| N → I | 114.5 | - | |

| 2-Hydroxy-3-methoxybenzylidene-4'-decanoyloxyaniline | Cr → SmC | 89.0 | Smectic C |

| SmC → N | 112.0 | Nematic | |

| N → I | 116.0 | - |

Data sourced from studies on related Schiff base esters. researchgate.net Cr = Crystal, N = Nematic, SmA = Smectic A, SmC = Smectic C, I = Isotropic Liquid.

The aldehyde functionality of this compound is a key feature for its use in developing chemosensors, particularly for the detection of metal ions. Through condensation with various amines (e.g., aminophenols, diamines), the formyl group can be converted into a Schiff base. These Schiff bases often serve as effective ligands for specific ions. researchgate.net

The sensing mechanism frequently relies on changes in the photophysical properties of the Schiff base upon coordination with a target analyte. For instance, many Schiff base sensors are designed to be "turn-on" fluorescent probes. researchgate.net In the free state, the molecule may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or efficient C=N isomerization that quench the excited state. Upon binding to a metal ion, these quenching pathways can be inhibited, leading to a significant enhancement in fluorescence intensity, which allows for sensitive and selective detection. researchgate.net By carefully designing the amine component of the Schiff base, sensors with high selectivity for specific metal ions in non-biological samples can be developed.

Coordination Chemistry and Ligand Design with this compound Derivatives

In the field of coordination chemistry, this compound is a valuable precursor for synthesizing custom ligands. The primary route for this application is the synthesis of Schiff base ligands, which are formed by the reaction of the aldehyde group with a primary amine. nih.govjmchemsci.com These ligands are versatile due to the ease of their synthesis and the ability to systematically modify their steric and electronic properties by choosing different amine precursors.

A Schiff base ligand derived from this molecule would typically contain at least one nitrogen donor atom from the imine group. Depending on the structure of the amine used, additional donor atoms (such as oxygen or sulfur) can be incorporated, creating bidentate or polydentate ligands. researchgate.net These ligands readily form stable coordination complexes with a wide range of transition metals, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II). mdpi.comsbmu.ac.ir

The coordination of the metal ion typically occurs through the nitrogen of the imine and a nearby oxygen atom (e.g., from a hydroxyl group on the amine precursor), forming a stable five or six-membered chelate ring. mdpi.com The resulting metal complexes have diverse applications, for instance, as catalysts in organic synthesis or as building blocks for supramolecular structures and metal-organic frameworks (MOFs).